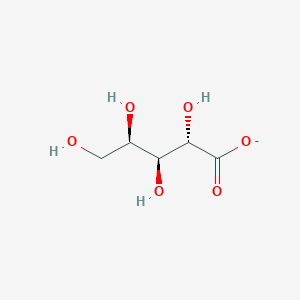

D-lyxonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9O6- |

|---|---|

Molecular Weight |

165.12 g/mol |

IUPAC Name |

(2S,3S,4R)-2,3,4,5-tetrahydroxypentanoate |

InChI |

InChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/p-1/t2-,3+,4+/m1/s1 |

InChI Key |

QXKAIJAYHKCRRA-UZBSEBFBSA-M |

SMILES |

C(C(C(C(C(=O)[O-])O)O)O)O |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O |

Canonical SMILES |

C(C(C(C(C(=O)[O-])O)O)O)O |

Origin of Product |

United States |

Biochemical Pathways and Enzymatic Transformations Involving D Lyxonate

Catabolic Pathways and Degradation Mechanisms

The breakdown of sugar acids like D-lyxonate is a key metabolic process for various microorganisms, allowing them to utilize diverse carbon sources. These catabolic pathways involve a series of enzymatic transformations that convert the initial substrate into intermediates of central metabolism.

While information on this compound catabolism is specific, extensive research on its stereoisomer, L-lyxonate, in certain bacteria provides a model for understanding such degradation pathways.

Growth studies have confirmed that Pseudomonas aeruginosa PAO1 can utilize L-lyxonate as a sole carbon source. wikipedia.orgnih.gov This capability is attributed to a specific, novel degradation pathway that channels L-lyxonate into the citric acid cycle. nih.govmicrobenotes.com

####### 2.1.1.1.1. Identification of Key Enzymes (e.g., LyxD, Dehydratases, Dehydrogenases)

The catabolism of L-lyxonate in P. aeruginosa is a three-step enzymatic process that converts it to α-ketoglutarate. wikipedia.orgnih.gov The pathway is initiated by a dehydratase, followed by another dehydration step, and concludes with an oxidation reaction. nih.govmicrobenotes.com

The key enzymes identified in this pathway are:

L-Lyxonate Dehydratase (LyxD): This is the first enzyme in the pathway. nih.gov LyxD belongs to the mandelate (B1228975) racemase (MR) subgroup within the enolase superfamily. nih.gov It catalyzes the dehydration of L-lyxonate to form the intermediate 2-keto-3-deoxy-L-lyxonate (L-Kdl). wikipedia.org

2-keto-3-deoxy-L-lyxonate (L-Kdl) Dehydratase: This second enzyme acts on the product of the LyxD reaction. wikipedia.org It is a member of the fumarylacetoacetate hydrolase (FAH) superfamily and catalyzes the dehydration of L-Kdl to produce α-ketoglutarate semialdehyde (αKGS). wikipedia.org

α-Ketoglutarate Semialdehyde (αKGS) Dehydrogenase: This is the final enzyme in the pathway. nih.gov It oxidizes αKGS to generate α-ketoglutarate, which is a key intermediate in the central citric acid cycle. wikipedia.orgnih.gov

Table 1: Key Enzymes in P. aeruginosa L-Lyxonate Catabolism

| Enzyme | Enzyme Superfamily | Substrate | Product | Function |

|---|---|---|---|---|

| L-Lyxonate Dehydratase (LyxD) | Enolase (Mandelate Racemase Subgroup) | L-Lyxonate | 2-keto-3-deoxy-L-lyxonate (L-Kdl) | Initial dehydration of L-lyxonate. wikipedia.orgnih.govnih.gov |

| L-Kdl Dehydratase | Fumarylacetoacetate Hydrolase (FAH) | 2-keto-3-deoxy-L-lyxonate (L-Kdl) | α-Ketoglutarate Semialdehyde (αKGS) | Dehydration of the intermediate L-Kdl. wikipedia.org |

| αKGS Dehydrogenase | Not specified | α-Ketoglutarate Semialdehyde (αKGS) | α-Ketoglutarate | Oxidation to an intermediate of the citric acid cycle. wikipedia.orgnih.gov |

####### 2.1.1.1.2. Gene Expression and Regulation during Catabolism

The genes encoding the enzymes for L-lyxonate catabolism in P. aeruginosa are located in a conserved genome neighborhood. wikipedia.org Transcriptomic studies using quantitative real-time PCR (qRT-PCR) have demonstrated that the expression of these genes is significantly upregulated when the bacterium is grown on L-lyxonate as the carbon source compared to when it is grown on D-glucose. wikipedia.orgnih.gov The transcript levels for the genes encoding LyxD, L-Kdl dehydratase, and αKGS dehydrogenase, as well as other proximal genes in the cluster, increase by 5- to 20-fold. wikipedia.orgnih.gov This indicates a coordinated transcriptional regulation, ensuring the enzymes are produced when their substrate, L-lyxonate, is available. Further genetic validation through knockout experiments confirmed the essential role of these genes; strains with deletions in the genes for the L-lyxonate transporter, LyxD, and αKGSDH were unable to utilize L-lyxonate. nih.gov

Table 2: Gene Upregulation in P. aeruginosa during L-Lyxonate Catabolism

| Gene Product | Fold Upregulation (L-Lyxonate vs. D-Glucose) | Regulatory Observation |

|---|---|---|

| LyxD | 5- to 20-fold | Gene expression is induced by the presence of L-lyxonate. wikipedia.orgnih.gov |

| L-Kdl Dehydratase | 5- to 20-fold | Co-regulated with other genes in the catabolic pathway. wikipedia.orgnih.gov |

| αKGS Dehydrogenase | 5- to 20-fold | Expression is necessary for the final step of the pathway. wikipedia.orgnih.gov |

####### 2.1.1.1.3. Intermediates and Integration into Central Carbon Metabolism (e.g., α-Ketoglutarate)

The degradation of L-lyxonate proceeds through a linear pathway with distinct intermediates before integrating into the central metabolic framework of the cell. wikipedia.org

L-Lyxonate is the initial substrate.

The first intermediate is 2-keto-3-deoxy-L-lyxonate (L-Kdl) , also known as 2-keto-3-deoxy-L-arabinonate. wikipedia.org

The second intermediate is α-ketoglutarate semialdehyde (αKGS) . wikipedia.orgnih.gov

The final product is α-ketoglutarate . nih.gov

This final product, α-ketoglutarate, is a crucial intermediate in the citric acid cycle (Krebs cycle), a core pathway of cellular respiration and biosynthesis. wikipedia.orgnih.gov By converting L-lyxonate into α-ketoglutarate, P. aeruginosa effectively channels this sugar acid into its central carbon metabolism to generate energy and biosynthetic precursors. wikipedia.org

The pentose (B10789219) phosphate (B84403) pathway (PPP) is a fundamental metabolic route that runs parallel to glycolysis. wikipedia.org It is primarily anabolic and has two main branches: the oxidative phase, which generates NADPH and ribose-5-phosphate, and the non-oxidative phase. nih.govkhanacademy.org The non-oxidative branch consists of a series of reversible reactions that interconvert three-, four-, five-, six-, and seven-carbon sugars. nih.gov This allows for the synthesis of nucleotide precursors (ribose-5-phosphate) and provides intermediates that can be shunted back into glycolysis, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate. nih.govfrontiersin.org

Despite the central role of the PPP in pentose metabolism, current scientific literature does not provide documented evidence of a direct catabolic pathway for this compound that interconnects with the non-oxidative branch of the pentose phosphate pathway. While the PPP metabolizes various pentose sugars, a specific role or entry point for this compound into this pathway has not been described.

Pseudomonas aeruginosa L-Lyxonate Degradation Pathway

Dehydratase-mediated Conversions of Sugar Acids

Dehydratases are a class of lyase enzymes that catalyze the removal of a water molecule from a substrate. In the context of sugar acid metabolism, these enzymes are essential for preparing the carbon skeleton for entry into central metabolic pathways. While specific this compound dehydratases are not as extensively characterized as their homologs, the principles of their action can be inferred from closely related enzymes.

Sugar acid dehydratases belonging to the IlvD/EDD superfamily exhibit strict stereospecificity, particularly concerning the configuration of hydroxyl groups at the C2 and C3 positions of their substrates. While direct and extensive studies on the stereoselectivity of a dehydratase for this compound are limited, research on homologous enzymes such as D-xylonate dehydratase and L-arabinonate dehydratase provides significant insights. These enzymes can differentiate between various pentonate and hexonate sugar acids, indicating that the specific spatial arrangement of the hydroxyl groups is a critical determinant for substrate binding and catalysis. The catalytic efficiency of these enzymes is significantly higher for their preferred substrate compared to other stereoisomers. For instance, the catalytic efficiency of D-xylonate dehydratase from Caulobacter crescentus for D-xylonate is 120 times higher than for L-arabinonate. This high degree of stereoselectivity ensures the fidelity of metabolic pathways.

Dehydratases that act on sugar acids, including presumably a this compound dehydratase, are typically members of the IlvD/EDD superfamily. Structural studies of representative enzymes from this family, such as D-xylonate dehydratase from Caulobacter crescentus, reveal a tetrameric quaternary structure. Each monomer is composed of two domains, with the active site located at the interface between monomers.

A key feature of these enzymes is the presence of a [2Fe-2S] cluster and a magnesium ion (Mg²⁺) within the active site. The proposed catalytic mechanism involves a conserved serine residue acting as a base. This serine residue is thought to initiate the dehydration reaction by abstracting a proton from the C2 position of the sugar acid substrate. The [2Fe-2S] cluster is believed to function as a Lewis acid, coordinating to the hydroxyl group at the C3 position and facilitating its departure as a water molecule. This concerted action leads to the formation of a 2-keto-3-deoxy sugar acid product. The active site architecture, including residues from a dimeric counterpart, creates a specific environment that dictates substrate specificity.

| Enzyme Family | Quaternary Structure | Active Site Cofactors | Key Catalytic Residue |

| IlvD/EDD Superfamily | Tetramer | [2Fe-2S] cluster, Mg²⁺ | Conserved Serine |

Anabolic and Biosynthetic Routes Related to this compound

While this compound is primarily involved in catabolic pathways, its precursor, D-lyxose, can be synthesized from more common carbohydrates through various enzymatic routes. Understanding these biosynthetic pathways is relevant for the potential biotechnological production of this compound and its derivatives.

This compound as a Product of Oxidative Degradation of Carbohydrates (e.g., D-galactose)

Currently, there is a lack of direct scientific evidence demonstrating the formation of this compound as a product of the oxidative degradation of D-galactose in biological systems. While the oxidation of D-galactose can lead to the formation of various products, including galactitol and advanced glycation end products, the specific pathway leading to this compound has not been prominently reported in the available literature.

Enzymatic Synthesis of D-Lyxose (precursor) from D-Glucose Derivatives

D-lyxose, the aldopentose precursor of this compound, can be produced from the common hexose (B10828440) D-glucose through a multi-step microbial and enzymatic process. This biosynthetic route highlights the metabolic plasticity of microorganisms and provides a potential avenue for the sustainable production of rare sugars.

A reported pathway for the synthesis of D-lyxose from D-glucose involves the following key steps:

Conversion of D-glucose to D-arabitol: This initial step is carried out by the yeast Candida famata.

Conversion of D-arabitol to D-xylulose: The D-arabitol produced is then converted to D-xylulose by the bacterium Acetobacter aceti.

Isomerization of D-xylulose to D-lyxose: The final step involves the enzymatic isomerization of D-xylulose to D-lyxose.

This multi-step conversion demonstrates the feasibility of producing D-lyxose from an abundant starting material like D-glucose.

| Conversion Step | Starting Material | Product | Microorganism/Enzyme |

| 1 | D-Glucose | D-Arabitol | Candida famata |

| 2 | D-Arabitol | D-Xylulose | Acetobacter aceti |

| 3 | D-Xylulose | D-Lyxose | L-Ribose Isomerase |

Isomerases are crucial enzymes in the synthesis of D-lyxose from other sugars. These enzymes catalyze the interconversion of aldoses and ketoses.

L-Ribose Isomerase: In the aforementioned pathway from D-glucose, L-ribose isomerase from Acinetobacter sp. is utilized to catalyze the final isomerization of D-xylulose to D-lyxose. nih.gov This demonstrates the catalytic potential of this enzyme in producing D-lyxose.

D-Lyxose Isomerase: D-lyxose isomerase (D-LI) is another key enzyme that catalyzes the reversible isomerization between D-xylulose and D-lyxose. nih.gov This enzyme also exhibits activity on other substrates, such as the conversion of D-fructose to D-mannose. The broad substrate specificity of D-lyxose isomerase makes it a valuable tool for the enzymatic production of various functional sugars. nih.gov

The application of these specific isomerases is fundamental to the development of biotechnological processes for the synthesis of D-lyxose and, by extension, provides a starting point for the production of this compound.

Biochemical Characterization of D-Lyxose Isomerases (e.g., specificity, thermoactivity, thermostability)

D-lyxose isomerases are a class of aldose-ketose isomerases that catalyze the reversible isomerization of D-lyxose to D-xylulose. The biochemical properties of these enzymes, particularly their specificity, thermoactivity, and thermostability, are critical for their function and potential applications. A novel D-lyxose isomerase identified from the hyperthermophilic archaeon Thermofilum sp. (TsLI) exhibits remarkable characteristics. frontiersin.orgnih.govdntb.gov.uanih.gov

Specificity: The TsLI enzyme demonstrates high specificity for its primary substrate, D-lyxose. nih.govdntb.gov.uanih.gov When tested against other sugar substrates commonly used by lyxose isomerases, its activity is minimal, showing less than 2% relative activity towards mannose, for instance. frontiersin.orgnih.govdntb.gov.uanih.gov This high degree of substrate specificity distinguishes it from other enzymes in its class, which often show broader substrate ranges. ntou.edu.tw

Thermoactivity and Thermostability: A defining feature of the D-lyxose isomerase from Thermofilum sp. is its exceptional performance at high temperatures. frontiersin.orgnih.gov The enzyme displays optimal activity at temperatures exceeding 95°C, making it the most thermoactive D-lyxose isomerase reported to date. frontiersin.orgnih.gov Its thermostability is equally impressive; the enzyme retains up to 60% of its initial activity after being incubated at 80°C for 60 minutes. frontiersin.orgnih.govdntb.gov.uanih.gov This stability is attributed to structural features such as a disulfide bond between the two monomers of the dimeric enzyme and increased hydrophobicity at the dimer interface. frontiersin.orgdntb.gov.uanih.gov

The table below summarizes the key biochemical characteristics of the D-lyxose isomerase from Thermofilum sp.. frontiersin.orgnih.govdntb.gov.uanih.gov

| Property | Value / Observation |

| Source Organism | Thermofilum sp. (hyperthermophilic archaeon) |

| Substrate Specificity | Highly specific for D-lyxose (<2% activity on mannose) |

| Optimal Temperature | > 95°C |

| Thermostability | Retains 60% activity after 60 min at 80°C |

| Solvent Stability | Stable in 50% (v/v) ethanol, methanol (B129727), acetonitrile, and DMSO |

Lactonase-catalyzed Hydrolysis of Phosphorylated Sugar Lactones to this compound Derivatives

This compound derivatives can be formed through the enzymatic hydrolysis of corresponding phosphorylated sugar lactones. Specific lactonases, belonging to the phosphotriesterase-like lactonase superfamily, have been identified that catalyze this reaction. nih.govresearchgate.net

Enzymes from group 5 of cog1735, specifically Lmo2620 from Listeria monocytogenes and Bh0225 from Bacillus halodurans, have been shown to effectively hydrolyze D-lyxono-1,4-lactone-5-phosphate. nih.gov This reaction breaks the intramolecular ester bond of the lactone, yielding the linear this compound-5-phosphate. nih.govresearchgate.net The hydrolysis of the lactone is monitored by detecting the release of protons from the newly formed carboxylate group. nih.gov

The catalytic efficiency of these enzymes has been quantified, demonstrating their proficiency in processing this specific substrate. The kinetic parameters for the hydrolysis of D-lyxono-1,4-lactone-5-phosphate by cobalt-substituted Lmo2620 and Bh0225 are presented below. nih.gov

| Enzyme | Substrate | kcat/Km (M⁻¹s⁻¹) |

| Lmo2620 (Co²⁺) | D-lyxono-1,4-lactone-5-phosphate | ~10⁵ |

| Bh0225 (Co²⁺) | D-lyxono-1,4-lactone-5-phosphate | ~10⁵ |

Enzymatic Oxidation of Linear Carbohydrates to Aldonic Acids, including this compound

The enzymatic oxidation of the aldehyde group of an aldose sugar results in the formation of an aldonic acid. chemistrysteps.com This process is a key route for producing various aldonic acids, and this compound can be synthesized from its parent aldose, D-lyxose, through this type of reaction. The enzymes responsible for this transformation are typically oxidoreductases, such as dehydrogenases or oxidases. researchgate.net

The general reaction involves the oxidation of the C1 aldehyde of a linear carbohydrate to a carboxylic acid. chemistrysteps.com For example, D-xylose can be oxidized to D-xylonic acid by D-xylose dehydrogenase or glucose oxidase. researchgate.net Similarly, D-lyxose can serve as a substrate for a specific dehydrogenase or oxidase to yield this compound. This biocatalytic approach offers a direct and specific method for producing aldonic acids from their corresponding linear sugars. researchgate.netnih.gov

Enzymes like glucose oxidase from Aspergillus niger have been used to prepare several aldonic acids, including D-xylonic acid from D-xylose. nih.govsci-hub.se The process often involves a two-enzyme system, where a catalase is used to break down the hydrogen peroxide byproduct generated by the oxidase, making the reaction more efficient. sci-hub.se While the direct oxidation of D-lyxose is less commonly cited, the established enzymatic routes for other pentoses provide a clear precedent for the formation of this compound. researchgate.net

Chemical and Chemoenzymatic Synthesis Methodologies

Total Synthesis of D-Lyxonate and its Lactone Derivatives

The total synthesis of this compound and its corresponding lactones can be achieved from readily available precursor sugars. These methods often involve key chemical transformations such as oxidation and intramolecular cyclization to yield the desired products.

A common strategy for the synthesis of this compound involves the chain-shortening of a larger sugar, such as D-galactose, through a process known as the Ruff degradation. This method effectively removes one carbon atom from the aldose chain. The Ruff degradation of D-galactose yields D-lyxose. pressbooks.pubpearson.comwikipedia.orgmasterorganicchemistry.comlibretexts.org Subsequently, the D-lyxose can be oxidized to produce D-lyxonic acid.

Alternatively, D-lyxose itself can serve as a direct precursor. The oxidation of D-lyxose can be accomplished using bromine water, a classical method for converting aldoses to their corresponding aldonic acids. libretexts.org This reaction proceeds by oxidizing the aldehyde group at the C1 position of D-lyxose to a carboxylic acid, thereby forming D-lyxonic acid.

| Precursor Sugar | Key Transformation | Intermediate/Product | Reference |

| D-Galactose | Ruff Degradation | D-Lyxose | pressbooks.pubpearson.comwikipedia.orgmasterorganicchemistry.comlibretexts.org |

| D-Xylose | Oxidation (e.g., with bromine water) | D-Lyxonic Acid | libretexts.org |

The pivotal reaction in the synthesis of this compound from its corresponding aldose is the oxidation of the aldehyde functional group. In the case of D-lyxose, this oxidation leads to the formation of D-lyxonic acid. libretexts.org

Once D-lyxonic acid is formed, it can undergo an intramolecular esterification to form a lactone. This cyclization typically results in a five-membered ring structure known as a γ-lactone (furanose ring) or a six-membered δ-lactone. The formation of the D-lyxono-1,4-lactone (the γ-lactone) is a key intermediate in many synthetic pathways. libretexts.org The equilibrium between the open-chain aldonic acid and its cyclic lactone forms is an important consideration in these syntheses.

| Reaction Step | Description | Intermediate/Product | Reference |

| Oxidation | Conversion of the aldehyde group of D-lyxose to a carboxylic acid. | D-Lyxonic Acid | libretexts.org |

| Furanose Ring Closure (Lactonization) | Intramolecular esterification of D-lyxonic acid to form a five-membered ring. | D-Lyxono-1,4-lactone | libretexts.org |

Synthesis of this compound-Derived Analogues and Derivatives

Building upon the core structure of this compound, a variety of analogues and derivatives have been synthesized to explore their potential as peptidomimetics and for other applications.

A notable class of this compound derivatives are the oxetane-based dipeptide isosteres. In these molecules, the sugar backbone is modified to incorporate an oxetane (B1205548) ring, creating a scaffold that can mimic the structure of a dipeptide. The synthesis of oligomers (dimers, tetramers, and hexamers) of these isosteres has been successfully established.

The synthesis of these oligomers involves a strategic approach of coupling monomeric units. A common synthetic strategy employs a this compound-derived monomer where functional groups are appropriately protected. For instance, the C-3 hydroxyl group is often protected with a tert-butyldimethylsilyl (TBDMS) group. pressbooks.pubnih.gov This protection is crucial to prevent side reactions, such as reverse-aldol ring-opening, which can occur during saponification of ester groups in the unprotected dimer. pressbooks.pubnih.gov

The oligomerization process involves the coupling of a monomeric carboxylic acid with a monomeric amine. The carboxylic acid is typically obtained through the saponification of the corresponding methyl ester, while the amine is generated by the hydrogenation of an azide (B81097) precursor. The coupling reaction is often mediated by a reagent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). pressbooks.pubnih.gov This stepwise approach allows for the controlled synthesis of dimers, tetramers, and hexamers. pressbooks.pubnih.gov

| Synthetic Step | Reagents/Conditions | Purpose | Reference |

| Protection | TBDMS-Cl, imidazole | Protection of the C-3 hydroxyl group. | pressbooks.pubnih.gov |

| Carboxylic Acid Formation | Saponification of methyl ester | To provide a coupling partner. | pressbooks.pubnih.gov |

| Amine Formation | Hydrogenation of azide | To provide a coupling partner. | pressbooks.pubnih.gov |

| Coupling | TBTU | Formation of the amide bond to create oligomers. | pressbooks.pubnih.gov |

The three-dimensional structure of the this compound-derived oxetane oligomers has been investigated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, and Circular Dichroism (CD). pressbooks.pubnih.gov

Conformational studies of the silyl-protected this compound oligomers in chloroform (B151607) solution, as analyzed by NMR and FT-IR spectroscopy, suggest an irregular, non-hydrogen bonded system. pressbooks.pubnih.gov However, in a more polar solvent like 2,2,2-trifluoroethanol (B45653) (TFE), these oligomers exhibit ordered CD spectra, indicating the presence of some degree of ordered conformation. pressbooks.pubnih.gov This solvent-dependent conformational behavior is a key characteristic of these this compound derivatives.

Iminosugar and Polyhydroxylated Amino Acid Synthesis from D-Lyxonolactone

D-lyxonolactone is a valuable chiral precursor for the synthesis of iminosugars, which are sugar analogues where the ring oxygen is replaced by a nitrogen atom. These compounds are of significant interest due to their ability to inhibit glycosidases. One notable example is the synthesis of l-isoDMDP, an iminosugar. The process begins with D-lyxonolactone acetonide, which undergoes a sequence of eleven reaction steps to yield the final product. A critical step in this synthesis is the introduction of a branching hydroxymethyl group.

Phosphorylated this compound Derivatives

Brominated Lactones Related to this compound

The synthesis of brominated lactones related to this compound has been explored, particularly in the context of creating analogues of natural products like mycalin A. While some syntheses start from the epimeric D-xylonolactone, key intermediates have also been derived from D-lyxonolactone or potassium this compound. nih.gov The general procedure involves treating the starting lactone with a solution of hydrobromic acid in acetic acid (HBr/AcOH). nih.gov This reaction can lead to the formation of dibrominated lactones, which can then be used in subsequent steps. For instance, treatment of D-xylonolactone with 33% HBr/AcOH followed by methanol (B129727) yields a dibromolactone as the primary product. nih.gov These brominated compounds are valuable intermediates for further chemical modifications. nih.gov

Chemoenzymatic Approaches in this compound Synthesis

Chemoenzymatic synthesis combines the strengths of traditional chemical reactions and the high selectivity of biocatalysts. This approach has been successfully applied to the synthesis of this compound derivatives. A notable example is the synthesis of 2,4-anhydro-5-N-(t-butoxycarbonyl)amino-D-lyxonic acid. The process begins with a multi-step chemical synthesis starting from 1,2-O-isopropylidene-D-xylose to create a key intermediate, methyl 2,4-anhydro-5-N-(t-butoxycarbonyl)amino-D-lyxonate. The final step of this pathway utilizes an enzymatic transformation to achieve the target molecule.

Enzymatic Hydrolysis and Transesterification in Derivative Synthesis

Enzymatic reactions, particularly transesterification, offer a mild and highly selective method for modifying complex molecules like this compound derivatives. In the synthesis of 2,4-anhydro-5-N-(t-butoxycarbonyl)amino-D-lyxonic acid, chemical methods for the final transesterification step proved unsuccessful. However, screening of various lipases revealed that the enzyme L2 from Candida antarctica could efficiently catalyze the transesterification of the methyl ester intermediate. This enzymatic step furnished the final amino acid product in excellent yield, demonstrating the power of biocatalysis where traditional chemical methods fail.

Data Tables

Table 1: Synthesis of Brominated Lactones

| Starting Material | Reagents | Key Product | Reference |

|---|

Table 2: Chemoenzymatic Synthesis of a D-Lyxonic Acid Derivative

| Intermediate | Enzyme | Reaction Type | Product | Reference |

|---|

Advanced Analytical and Structural Research Techniques

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. taylorandfrancis.com It is a highly sensitive method used to determine the molecular weight of a compound, deduce its elemental formula, and gain structural information through fragmentation analysis. intertek.com

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar, thermally fragile molecules like D-lyxonate without causing significant fragmentation. upce.cz In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released and directed into the mass analyzer.

For this compound (molar mass: 166.13 g/mol ), analysis in the negative ion mode is typical for carboxylic acids. The most prominent ion observed would be the deprotonated molecule, [M-H]⁻, at an m/z value of approximately 165.04. High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule. geologyscience.ru

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. taylorandfrancis.comnih.gov This hyphenated technique is central to the field of metabolomics, which aims to comprehensively measure all small molecules (metabolites) in a biological sample. nih.gov

In an untargeted metabolomics study, LC is used to separate the thousands of different molecules present in a complex biological extract (e.g., from plasma or tissue). biorxiv.orgmdpi.com As the separated components elute from the LC column, they are ionized (often by ESI) and analyzed by the mass spectrometer. This compound could be identified within this complex mixture by matching its measured accurate mass and chromatographic retention time to those of a known standard or a database entry. nih.gov Further confirmation of its identity can be achieved through tandem mass spectrometry (MS/MS), where the [M-H]⁻ ion is fragmented to produce a characteristic pattern of daughter ions. nih.gov This approach allows for the detection and relative quantification of this compound as part of a broader metabolic profile.

X-ray Crystallography for Molecular and Enzymatic Structures

A pertinent example is the structural determination of D-xylonate dehydratase from Caulobacter crescentus (CcXyDHT), an enzyme that catalyzes the dehydration of D-xylonate, a compound structurally similar to this compound. scispace.comnih.gov The crystal structure of CcXyDHT was solved at a resolution of 2.7 Å. scispace.comnih.gov This level of detail reveals key features of the enzyme, such as its tetrameric quaternary structure and the composition of its active site. nih.govresearchgate.net The active site is located at the interface between monomers and contains a [2Fe-2S] cluster and a magnesium ion (Mg²⁺), both of which are crucial for catalysis. nih.govnih.gov High-resolution structures, some reaching 1.04 Å for well-studied enzymes, allow for the precise identification of catalytic residues and their interactions with substrates or inhibitors. nih.gov This structural information is invaluable for understanding the molecular basis of substrate specificity and the catalytic mechanism. nih.govnih.gov

| Parameter | Value | Significance |

|---|---|---|

| Enzyme | D-xylonate Dehydratase | Catalyzes the dehydration of D-xylonate. nih.gov |

| Source Organism | Caulobacter crescentus | Bacterial source of the studied enzyme. nih.gov |

| Resolution | 2.7 Å | Provides a detailed view of the molecular structure. nih.gov |

| Quaternary Structure | Tetramer | Composed of four protein subunits. nih.gov |

| Active Site Cofactors | [2Fe-2S] cluster, Mg²⁺ | Essential for the enzyme's catalytic activity. nih.gov |

Computational and Molecular Modeling Approaches

Computational methods are powerful tools for exploring the dynamic and thermodynamic aspects of enzyme catalysis and substrate interactions that are often inaccessible to experimental techniques alone.

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. mpg.de By solving Newton's equations of motion for a system, MD simulations provide an atomistic-level view of the conformational dynamics of enzymes and how they change upon binding to a substrate like this compound. univ-lille.frnih.gov These simulations can reveal the flexibility of different protein regions, identify stable conformational states, and show how the binding of a ligand can induce or select for specific enzyme conformations. nih.govpearson.com Analysis of MD trajectories can elucidate changes in the enzyme's secondary structure, the radius of gyration (a measure of its compactness), and the network of hydrogen bonds that stabilize the enzyme-substrate complex. nih.gov This information is crucial for understanding how an enzyme's structure is inherently primed for catalysis and how its dynamics can influence substrate binding and product release. nih.govmdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second (the receptor, e.g., an enzyme) to form a stable complex. The primary goal is to predict the binding mode and affinity, often represented by a scoring function that estimates the binding free energy. nih.gov For this compound, docking simulations can be used to screen potential enzymes, predict how it fits into the active site, and identify key amino acid residues involved in the interaction through forces like hydrogen bonding and van der Waals interactions. nih.gov By comparing the docking scores and binding poses of this compound with other potential substrates, researchers can gain insights into the enzyme's substrate specificity. This approach was implicitly used to understand the specificity differences between D-xylonate and L-arabinonate in dehydratase enzymes. nih.gov

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |

|---|---|---|---|

| This compound | -7.5 | Arg120, Asp150, Ser200 | 4 |

| L-lyxonate | -5.2 | Arg120, Gly151 | 2 |

| D-xylonate | -7.8 | Arg120, Asp150, Ser200, Tyr250 | 5 |

| L-arabinonate | -6.1 | Arg120, Gly151, Tyr250 | 3 |

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a more rigorous approach to studying enzymatic reactions by combining the accuracy of quantum mechanics for the reactive part of the system with the efficiency of molecular mechanics for the surrounding protein and solvent environment. scispace.comresearchgate.net This dual approach is particularly valuable for investigating enzyme stereospecificity, as it can model the chemical bond-breaking and bond-forming steps of a reaction. nih.gov

A case study on D-glucarate dehydratase, an enzyme acting on a related sugar acid, demonstrated the power of QM/MM. scispace.comnih.gov The calculations showed that the enzyme's specificity is determined by both substrate binding and the energetics of the chemical steps. scispace.comnih.gov QM/MM was used to calculate the energy barriers for different transition states, and the obtained energy barrier of 15.1 kcal/mol for the rate-determining step was consistent with the experimentally derived activation energy of ~15 kcal/mol. scispace.comnih.gov Such methods can capture aspects of specificity that are inaccessible to simpler docking or molecular mechanics approaches, providing a deeper understanding of how an enzyme distinguishes between stereoisomers like this compound and its counterparts. scispace.comescholarship.org

Gene Expression and Transcriptomic Analysis (e.g., qRT-PCR)

To understand the biological context of this compound metabolism, it is essential to study the expression of genes encoding the relevant enzymes. Transcriptomic analysis provides a snapshot of the actively transcribed genes in a cell under specific conditions. Quantitative real-time polymerase chain reaction (qRT-PCR) is a highly sensitive and specific technique used to measure the expression levels of targeted genes. mdpi.com

In a hypothetical scenario where an organism can metabolize this compound, qRT-PCR could be used to quantify the mRNA levels of genes in the putative metabolic pathway (e.g., a this compound dehydrogenase or dehydratase). By comparing the gene expression levels in cells grown in the presence of this compound versus a control condition (e.g., glucose), researchers can determine if the pathway is inducible. nih.gov The relative expression of a target gene is calculated by normalizing its expression to that of a stably expressed reference gene, ensuring the accuracy of the results. mdpi.com This type of analysis can confirm the function of the genes involved in this compound utilization and provide insights into their regulatory mechanisms. researchgate.net

| Gene Target | Function | Fold Change (this compound vs. Glucose) | Interpretation |

|---|---|---|---|

| lyxD | Putative this compound Dehydrogenase | +15.2 | Strongly upregulated in the presence of this compound. |

| lyxH | Putative this compound Dehydratase | +12.8 | Strongly upregulated in the presence of this compound. |

| act | Reference Gene (Actin) | 1.0 | Stable expression across conditions. |

Enzyme Kinetic Assays and Activity Measurements

Enzyme kinetic assays are fundamental for characterizing the catalytic efficiency and substrate specificity of enzymes involved in this compound metabolism. These assays measure the rate of an enzyme-catalyzed reaction under various conditions (e.g., substrate concentration, pH, temperature). nih.govmdpi.com Key kinetic parameters, the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), are determined by monitoring product formation or substrate depletion over time, often using spectrophotometric methods. nih.govnih.gov

| Enzyme Source | Substrate | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |

|---|---|---|---|---|

| C. crescentus (CcXyDHT) nih.gov | D-xylonate | 2-10 | - | 120-fold higher than L-arabinonate |

| L-arabinonate | 2-10 | - | - | |

| E. coli (YjhG) nih.gov | D-xylonate | 4.88 | 0.0055 | 1.13 |

| H. volcanii nih.gov | D-xylonate | 0.55 | - | - |

Biotechnological and Metabolic Engineering Research Implications

D-Lyxonate as a Target in Metabolic Engineering for Value-Added Compounds

This compound, derivable from the hemicellulose sugar D-xylose, is a key target in metabolic engineering for the synthesis of various valuable chemicals. nih.gov Its potential applications are wide-ranging, with research demonstrating its role as a precursor for compounds used in pharmaceuticals, food products, and polymers. nih.govfz-juelich.de One of the most notable value-added compounds synthesized from this compound is 1,2,4-butanetriol (BTO), a precursor for plastic monomers and potential medicines. researchgate.net The conversion of this compound to BTO is a focal point of research, involving engineered Escherichia coli strains that express a synthetic pathway to facilitate this transformation. nih.gov

Furthermore, this compound is being investigated for its potential in the production of co-polyamides and as a hydrogel modifier. researchgate.net The U.S. Department of Energy has identified D-xylonic acid (the acidic form of this compound) as one of the top 30 high-value bio-based chemicals, underscoring its importance in the bioeconomy. researchgate.net The metabolic engineering of microorganisms to efficiently convert D-xylose, a major component of lignocellulosic biomass, into this compound is a critical step in realizing the potential of this platform chemical. researchgate.netmdpi.com

Strategies for Enhanced Microbial Production (e.g., via engineered pathways)

Significant research efforts have been directed towards enhancing the microbial production of this compound through metabolic engineering. Various microorganisms, including bacteria and yeasts, have been engineered to improve the efficiency of this compound synthesis from D-xylose. nih.gov Naturally, this compound is produced by some bacteria, such as Gluconobacter oxydans and Pseudomonas putida, through the oxidation of D-xylose. nih.gov However, to achieve higher titers and yields suitable for industrial applications, genetic modification of more robust industrial microorganisms like Escherichia coli and Saccharomyces cerevisiae has been pursued. nih.gov

A common strategy involves the introduction of heterologous genes encoding for D-xylose dehydrogenase, the enzyme that catalyzes the conversion of D-xylose to D-xylonolactone, which is then hydrolyzed to this compound. researchgate.netresearchgate.net For instance, the expression of the NAD+-dependent D-xylose dehydrogenase gene (xylB) from Caulobacter crescentus in E. coli has resulted in significant this compound production. researchgate.net In one study, an engineered E. coli strain was able to produce 39 g/L of D-xylonic acid from 40 g/L of D-xylose in a batch process. researchgate.net Similarly, engineered Zymomonas mobilis has demonstrated the ability to produce high titers of xylonic acid, reaching 56.44 g/L from 54.27 g/L of xylose, achieving a yield of 97.3% of the theoretical maximum. mdpi.com

Further metabolic engineering strategies include the deletion of competing pathways to channel more carbon flux towards this compound production. mdpi.com For example, in Z. mobilis, knocking out the gene for xylose reductase, which converts xylose to the byproduct xylitol, is a strategy to improve the yield of this compound. mdpi.com

Below is a table summarizing the this compound production in various engineered microorganisms.

| Microorganism | Genetic Modification | Substrate | Titer (g/L) | Yield (g/g) | Reference |

| Escherichia coli W3110 | Overexpression of xylB from Caulobacter crescentus; deletion of D-xylose and D-xylonate metabolism pathways | D-xylose (40 g/L) | 39 | ~0.975 | researchgate.net |

| Zymomonas mobilis ZMa BX | Overexpression of xylose dehydrogenase | D-xylose (54.27 g/L) | 56.44 | 1.08 | mdpi.com |

| Saccharomyces cerevisiae | Expression of NAD+-dependent D-xylose dehydrogenase from C. crescentus | D-xylose | Comparable to G. oxydans | Not specified | nih.gov |

| Gluconobacter oxydans | Wild-type | D-xylose | Not specified | High yields | nih.gov |

Enzyme Discovery and Engineering for this compound-related Conversions

The efficiency of biosynthetic pathways involving this compound is heavily dependent on the catalytic activity of the enzymes involved. Consequently, enzyme discovery and engineering are critical areas of research. A key enzyme in the conversion of this compound to value-added chemicals is D-xylonate dehydratase, which catalyzes the conversion of D-xylonate to 2-keto-3-deoxy-D-xylonate. nih.gov This enzyme has been identified as a rate-limiting step in the biosynthetic pathway for 1,2,4-butanetriol (BTO). nih.gov

To overcome this limitation, researchers have focused on engineering D-xylonate dehydratase to enhance its catalytic activity. In one study, enzyme and cofactor engineering strategies were successfully employed to improve the activity of D-xylonate dehydratase. nih.gov This resulted in an engineered E. coli strain that produced 10.36 g/L of BTO from 20 g/L of D-xylose, a 1.88-fold increase compared to the strain with the original enzyme. nih.gov

The discovery of novel enzymes with desired properties is another important strategy. rug.nlresearchgate.netnih.gov This involves mining genomic databases and screening microorganisms for enzymes with high activity and stability. For example, a newly identified xylonate dehydratase (xylD-HL) allowed for a 30% higher production of ethylene glycol (another potential downstream product) compared to a previously known xylonate dehydratase. researchgate.net The search for and engineering of D-xylose dehydrogenases with improved kinetics and cofactor specificity are also ongoing to enhance the initial conversion of D-xylose to this compound. mdpi.com

Potential in Bio-based Chemical Synthesis Research

This compound's role in bio-based chemical synthesis research extends beyond being a simple precursor. Its chemical structure makes it a versatile platform molecule for the synthesis of a variety of chemicals that are currently derived from petroleum. researchgate.net Research has indicated its potential in the production of polyesters and polyamides, which are widely used polymers. fz-juelich.de

Moreover, D-xylonic acid has been shown to act as a biocatalyst in organic reactions, such as the Biginelli condensation reaction for the synthesis of dihydropyrimidinones, which have pharmaceutical applications. researchgate.net It can also serve as a green solvent, further highlighting its potential in sustainable chemistry. researchgate.net The conversion of this compound to 1,2,4-butanetriol is a prime example of its utility in producing bio-based alternatives to petrochemicals. researchgate.netnih.gov The development of efficient microbial and enzymatic processes for this compound production and conversion is a key focus of current research, aiming to establish economically viable and environmentally friendly biorefinery processes. mdpi.commdpi.com

Future Directions and Research Opportunities

Exploration of Undiscovered D-Lyxonate Metabolic Pathways

While metabolic pathways for related sugar acids like D-xylose have been characterized, the full spectrum of this compound's metabolic fate in nature remains largely uncharted territory. The discovery of novel catabolic and anabolic pathways for this compound in various microorganisms presents a significant research opportunity. Identifying and characterizing new enzymes and genetic regulatory networks will not only expand our fundamental understanding of carbohydrate metabolism but also provide new biocatalysts for industrial applications. Future work will likely involve screening diverse microbial environments, from soil to marine ecosystems, for organisms capable of utilizing this compound as a sole carbon source. Techniques such as functional genomics and comparative genomics will be instrumental in identifying the genes and pathways responsible for its degradation or conversion.

Advanced Enzymatic and Strain Engineering for Specific this compound Conversions

The targeted production of this compound or its conversion into high-value chemicals is a promising area for metabolic engineering. Drawing parallels from successful engineering of pathways for other sugar acids, such as D-xylonate, provides a roadmap for future this compound research. nih.govresearchgate.netresearchgate.net Advanced strategies in enzyme and strain engineering are critical to optimizing yields and creating efficient bioconversion processes.

Key engineering strategies include:

Enzyme Engineering : Techniques like directed evolution and site-directed mutagenesis can be employed to improve the catalytic efficiency, substrate specificity, and stability of enzymes involved in this compound metabolism, such as D-xylonate dehydratase. nih.gov For instance, a dual engineering approach that modifies both the enzyme's structure and its cofactor microenvironment has been proposed to enhance enzymatic activity. nih.gov

Metabolic Engineering : This involves modifying the genetic makeup of microbial hosts like Escherichia coli or Saccharomyces cerevisiae. Strategies may include overexpressing key pathway enzymes, knocking out competing metabolic pathways to redirect carbon flux towards this compound products, and optimizing cofactor regeneration to maintain redox balance. researchgate.netresearchgate.net

Synthetic Biology : The design and implementation of synthetic genetic circuits can allow for dynamic regulation of metabolic pathways, responding to cellular conditions to maximize production and minimize the accumulation of toxic intermediates. researchgate.net

Interactive Table: Engineering Strategies for Sugar Acid Conversion

| Strategy | Description | Example Application (from related sugar acids) | Potential for this compound |

| Enzyme Engineering | Modifying enzyme structure to enhance catalytic activity, specificity, or stability. | Evolving D-xylonate dehydratase (YjhG) through random and site-directed mutagenesis to increase consumption of D-xylonic acid. nih.gov | Improving the efficiency of a putative this compound dehydrogenase or dehydratase. |

| Cofactor Engineering | Modifying systems that supply essential cofactors (e.g., Fe-S clusters) to enhance the activity of metalloenzymes. | Enhancing the iron-sulfur [Fe–S] cluster synthesis system to boost D-xylonate dehydratase activity. nih.gov | Optimizing cofactor supply for enzymes involved in this compound oxidation or dehydration steps. |

| Pathway Optimization | Balancing the expression of pathway genes to maximize flux and avoid bottlenecks. | Using promoters of varying strengths to control the expression of xylose dehydrogenase to prevent D-xylonic acid accumulation. researchgate.net | Fine-tuning the expression of genes in a constructed this compound conversion pathway. |

| Host Strain Modification | Deleting genes for competing pathways to channel substrates towards the desired product. | Knocking out pathways for acetate, ethanol, and lactate synthesis in E. coli to decrease byproduct formation during D-xylonate production. | Eliminating side-pathways in a microbial host to increase the yield of this compound-derived products. |

Development of Novel this compound-derived Scaffolds for Chemical Biology Research

In the field of chemical biology and materials science, there is a constant search for novel, functional, and biocompatible molecular scaffolds. nih.govmdpi.com this compound, with its polyhydroxylated backbone and terminal carboxylic acid, represents a promising, yet unexplored, building block for the synthesis of new polymers and biomaterials.

The chemical structure of this compound is inherently suited for polymerization and chemical modification. These derived scaffolds could have a wide range of applications:

Biocompatible Hydrogels : Polymers derived from this compound could be cross-linked to form hydrogels for 3D cell culture, mimicking the extracellular matrix and providing a controlled environment for tissue engineering. rsc.org

Drug Delivery Vehicles : The functional groups on this compound-based polymers could be used to attach therapeutic agents, creating targeted drug delivery systems. researchgate.net

Functionalized Surfaces : this compound scaffolds could be used to modify surfaces for biomedical implants or biosensors, improving their biocompatibility and performance.

Future research will need to focus on the de novo synthesis and characterization of this compound-based polymers, exploring their physical properties, biodegradability, and biocompatibility for various applications in regenerative medicine and beyond. dntb.gov.ua

Integration of Multi-omics Data for Comprehensive Pathway Elucidation

To fully understand and engineer this compound metabolism, a systems-level approach is necessary. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to achieve a comprehensive view of the cellular processes involved. nih.govmanchester.ac.ukyoutube.com This multi-omics approach can reveal complex regulatory networks and identify previously unknown components of metabolic pathways. wustl.eduunibz.ituic.edu

A multi-omics workflow for studying this compound metabolism would involve:

Genomics : Sequencing the genomes of organisms that can metabolize this compound to identify potential gene clusters encoding the necessary enzymes.

Transcriptomics : Analyzing gene expression profiles (e.g., via RNA-seq) of organisms grown in the presence of this compound to see which genes are upregulated.

Proteomics : Quantifying the protein levels to confirm that the upregulated genes are translated into functional enzymes.

Metabolomics : Measuring the intracellular and extracellular concentrations of this compound and related metabolites to track the flow of carbon through the pathway and identify intermediates. nih.gov

By integrating these layers of information, researchers can build robust models of this compound metabolic pathways. nih.govnih.gov This holistic understanding is crucial for identifying rate-limiting steps, uncovering regulatory mechanisms, and designing more effective metabolic engineering strategies. biorxiv.org

Interactive Table: Role of Different Omics in Pathway Elucidation

| Omics Layer | Technology/Method | Information Gained | Contribution to this compound Research |

| Genomics | Whole-Genome Sequencing | Identifies all potential genes, including biosynthetic gene clusters. | Discovery of putative this compound dehydrogenase, dehydratase, and transporter genes. |

| Transcriptomics | RNA-Sequencing (RNA-Seq) | Measures the expression level of every gene under specific conditions. | Identifying which genes are actively transcribed when the cell is metabolizing this compound. |

| Proteomics | Mass Spectrometry (MS) | Quantifies the abundance of proteins, the functional machinery of the cell. | Confirming the presence and abundance of key enzymes in the this compound pathway. |

| Metabolomics | MS, Nuclear Magnetic Resonance (NMR) | Measures the levels of small molecule metabolites. nih.gov | Tracking the consumption of this compound and the appearance of metabolic intermediates and products. |

| Multi-omics Integration | Bioinformatics Tools | Builds a comprehensive model of the metabolic network, linking genes to functions. nih.govwustl.edu | Creating a complete picture of this compound metabolism for targeted engineering efforts. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.